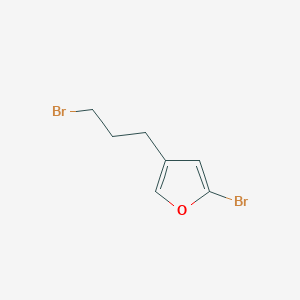
2-Bromo-4-(3-bromopropyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(3-bromopropyl)furan is an organic compound that belongs to the class of brominated furans. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. The presence of bromine atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-bromopropyl)furan typically involves the bromination of furan derivatives. One common method is the reaction of furan with n-butyllithium in tetrahydrofuran at 0°C, followed by the addition of 1,3-dibromopropane at room temperature . This reaction proceeds under inert atmosphere conditions to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(3-bromopropyl)furan undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of azido or thiol-substituted furans.
Oxidation: Formation of furanones or other oxygenated derivatives.
Reduction: Formation of 2-(3-propyl)furan.
Scientific Research Applications
2-Bromo-4-(3-bromopropyl)furan has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(3-bromopropyl)furan depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the furan ring undergoes electrophilic attack by oxidizing agents, leading to the formation of oxygenated derivatives. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(3-bromopropyl)tetrahydrofuran: Similar structure but with a saturated tetrahydrofuran ring instead of an aromatic furan ring.
3-Bromofuran: A simpler brominated furan derivative with a single bromine atom.
Uniqueness
2-Bromo-4-(3-bromopropyl)furan is unique due to the presence of two bromine atoms and the propyl chain, which provides additional sites for chemical modification. This makes it a versatile intermediate for the synthesis of a wide range of organic compounds.
Properties
Molecular Formula |
C7H8Br2O |
|---|---|
Molecular Weight |
267.95 g/mol |
IUPAC Name |
2-bromo-4-(3-bromopropyl)furan |
InChI |
InChI=1S/C7H8Br2O/c8-3-1-2-6-4-7(9)10-5-6/h4-5H,1-3H2 |
InChI Key |
QKNFYEMJRJWGEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1CCCBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 7'-fluoro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13212830.png)
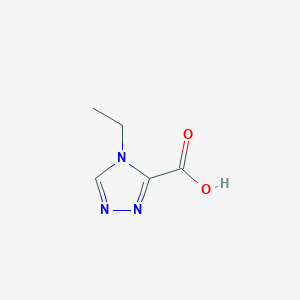
![Methyl 7-ethyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13212841.png)
![4-[(2-Aminoethyl)(methyl)amino]butan-2-ol](/img/structure/B13212847.png)
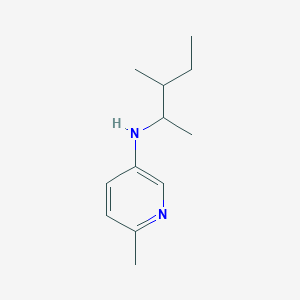
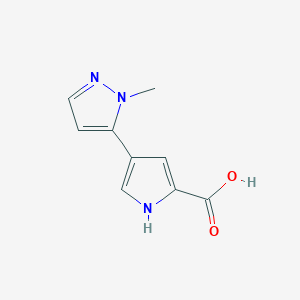


![Methyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13212865.png)
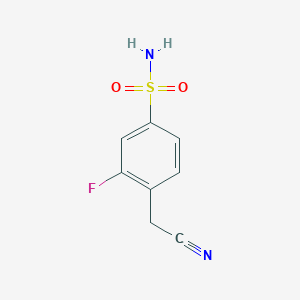


![3-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13212912.png)
